Bacteriocin piscicolin-126
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KYYGNGVSCNKNGCTVDWSKAIGIIGNNAAANLTTGGAAGWNKG |
Origin of Product |
United States |
Origin and Producer Microorganisms of Bacteriocin Piscicolin 126
Isolation Sources and Environmental Contexts
Bacteriocin (B1578144) piscicolin-126 is primarily produced by bacteria belonging to the genus Carnobacterium. These microorganisms are frequently isolated from various food products and aquatic environments. The specific environments where piscicolin-126 producing strains have been identified highlight their prevalence in protein-rich and refrigerated conditions.
Initial discovery of piscicolin-126 was from a strain of Carnobacterium piscicola found on spoiled ham. nih.govresearchgate.net Subsequent research has identified other producer strains in a range of ecological niches, indicating a broader distribution of this bacteriocin-producing capability. These sources include fresh pork, salmon, and various dairy products. nih.govmicrobiologyresearch.org The presence of these bacteria in such environments suggests a competitive role for piscicolin-126 in controlling the growth of other microorganisms, particularly spoilage and pathogenic bacteria.
Table 1: Isolation Sources of Piscicolin-126 Producing Bacteria
| Producer Strain | Isolation Source |
|---|---|
| Carnobacterium piscicola JG126 | Spoiled Ham |
| Carnobacterium maltaromaticum UAL26 | --- |
| Carnobacterium maltaromaticum UAL307 | Fresh Pork |
| Carnobacterium maltaromaticum CM22 | Salmon Gut |
Identification and Characterization of Primary Producer Strains (e.g., Carnobacterium piscicola JG126)
The primary and most well-characterized producer of piscicolin-126 is Carnobacterium piscicola JG126. nih.gov This bacterium was first isolated from the surface of spoiled ham during a screening program for novel antimicrobial compounds. nih.gov
C. piscicola JG126 is a gram-positive, catalase-negative lactic acid bacterium. nih.gov Identification of the JG126 strain was confirmed through 16S ribosomal DNA analysis. nih.gov This strain is notable for its production of piscicolin-126, a bacteriocin that exhibits strong inhibitory activity against several gram-positive bacteria, including the foodborne pathogen Listeria monocytogenes. nih.govresearchgate.net Unlike some other producer strains, C. piscicola JG126 produces piscicolin-126 consistently across a range of cultivation temperatures.
Secondary Producer Strains and Their Ecological Niches (e.g., Carnobacterium maltaromaticum UAL26, UAL307, CM22)
Besides the primary producer, several strains of Carnobacterium maltaromaticum have been identified as producers of piscicolin-126. These secondary producers have been isolated from diverse ecological niches, further demonstrating the widespread occurrence of this bacteriocin.
Carnobacterium maltaromaticum UAL26 : The production of piscicolin-126 by C. maltaromaticum UAL26 is notably influenced by temperature. nih.gov This strain produces the bacteriocin at temperatures below 19°C, but production is significantly downregulated at higher temperatures, such as 25°C. nih.gov The genetic basis for this temperature-dependent production has been linked to a frameshift mutation in a transport accessory protein. nih.gov
Carnobacterium maltaromaticum UAL307 : Isolated from fresh pork, C. maltaromaticum UAL307 is a producer of multiple bacteriocins, including piscicolin-126 and carnobacteriocin BM1. This strain's ability to produce a cocktail of antimicrobial peptides contributes to its potent inhibitory activity against a broad range of gram-positive bacteria.
Carnobacterium maltaromaticum CM22 : A more recent discovery is the psychrotolerant (cold-tolerant) strain C. maltaromaticum CM22, which was isolated from the gut of a salmon. microbiologyresearch.org This strain produces a variant of piscicolin-126, designated as piscicolin CM22. microbiologyresearch.org The genomic analysis of this strain has revealed a high degree of homology in the piscicolin gene cluster when compared to other producing strains. microbiologyresearch.org
Table 2: Characteristics of Secondary Producer Strains
| Strain | Key Characteristics | Ecological Niche |
|---|---|---|
| C. maltaromaticum UAL26 | Temperature-dependent piscicolin-126 production | Not specified in provided context |
| C. maltaromaticum UAL307 | Produces multiple bacteriocins including piscicolin-126 | Fresh Pork |
| C. maltaromaticum CM22 | Psychrotolerant; produces a piscicolin-126 variant | Salmon Gut |
Production Optimization in Cultivation Systems
The production of bacteriocins, including piscicolin-126, is influenced by various factors in cultivation systems. Optimizing these conditions is crucial for maximizing the yield of the bacteriocin for potential applications. Key parameters that affect production include temperature, pH, and the composition of the growth medium.
Temperature : As previously noted, temperature is a critical factor, particularly for strains like C. maltaromaticum UAL26, which exhibits temperature-sensitive production of piscicolin-126. nih.gov While C. piscicola JG126 produces the bacteriocin at a wider range of temperatures, for strains like UAL26, maintaining a temperature below 19°C is essential for detectable bacteriocin activity. nih.gov
pH : The pH of the growth medium can also impact bacteriocin production. While specific optimal pH values for piscicolin-126 production are not extensively detailed in the provided search results, research on other bacteriocins suggests that maintaining an optimal pH range, often between 6.0 and 7.0, is important for maximizing yield.
Media Composition : The components of the cultivation medium, such as the carbon and nitrogen sources, can significantly influence bacterial growth and, consequently, bacteriocin production. While detailed studies on the specific nutritional requirements for maximizing piscicolin-126 production are not available in the provided context, general principles for bacteriocin production by lactic acid bacteria suggest that complex media rich in peptides, amino acids, and specific carbohydrates are generally favorable.
Induction Peptides : For some strains, the production of bacteriocins is regulated by a quorum-sensing mechanism involving an induction peptide. In the case of C. maltaromaticum UAL26 grown at a non-permissive temperature (25°C), the addition of a chemically synthesized piscicolin-126 induction peptide (PisN) can induce bacteriocin production. nih.gov
Table 3: Factors Influencing Piscicolin-126 Production
| Factor | Influence on Production |
|---|---|
| Temperature | Strain-dependent; critical for temperature-sensitive strains like C. maltaromaticum UAL26. |
| pH | Can affect enzyme activity and bacterial growth, thereby influencing bacteriocin synthesis. |
| Media Composition | Availability of essential nutrients impacts cell density and bacteriocin yield. |
| Induction Peptides | Can induce production in certain strains under specific conditions. |
Molecular Classification and Structural Characteristics of Bacteriocin Piscicolin 126
Designation as a Class IIa Bacteriocin (B1578144)
Piscicolin-126 is classified as a Class IIa bacteriocin, a group often referred to as pediocin-like or anti-Listeria bacteriocins nih.govresearchgate.netmdpi.com. This classification is based on several defining characteristics. Structurally, it is a small, heat-stable, unmodified peptide nih.govresearchgate.netnih.gov. A sequence analysis revealed that piscicolin-126 is a 44-amino acid peptide with a molecular weight of approximately 4,416.6 Da nih.govnih.gov.
Members of the Class IIa bacteriocin family are known for their highly conserved N-terminal region, which includes a consensus amino acid sequence known as the "pediocin box": YGNGV mdpi.comnih.gov. Piscicolin-126 possesses this characteristic motif, which is crucial for its antimicrobial activity mdpi.combicnirrh.res.in. Furthermore, like other Class IIa bacteriocins, it contains at least one disulfide bond, which in the case of piscicolin-126, is an intrapeptide bridge nih.govmdpi.com. The production of these bacteriocins is often regulated by a quorum-sensing system involving an induction peptide researchgate.net.
Primary Structural Homologies with Related Class IIa Bacteriocins (e.g., Sakacin P, Pediocin PA-1)
Piscicolin-126 shares significant primary structural homology with other Class IIa bacteriocins, most notably sakacin P and pediocin PA-1 nih.govresearchgate.netnih.gov. Analysis of its 44-amino acid sequence shows a high degree of identity with these related peptides, particularly in the N-terminal region nih.govasm.org. The level of identity between piscicolin-126 and sakacin P is approximately 75%, while with pediocin PA-1, it is about 55% nih.govresearchgate.netnih.gov.
Pediocin PA-1 is a 44-amino acid peptide, while sakacin P consists of 43 amino acids nih.govnih.govnovoprolabs.comebi.ac.uk. The shared sequences, especially the conserved pediocin box, are fundamental to their shared anti-Listeria mechanism acs.orgnih.gov. The C-terminal regions of these bacteriocins tend to show more variability, which is thought to contribute to differences in their specific activity spectra asm.org.
| Bacteriocin | Amino Acid Sequence | Length (Amino Acids) | Molecular Weight (Da) |
|---|---|---|---|
| Piscicolin-126 | KYYGNGVSCNKNGCTVDWSKAIGIIGNNAAANLTTGGAAGWNKG | 44 | 4416.6 |
| Sakacin P | KYYGNGVHCGKHSCTVDWGTAIGNIGNNAAANWATGGNAGWNK | 43 | 4434.73 |
| Pediocin PA-1 | KYYGNGVTCGKHSCSVDWGKATTCIINNGAMAWATGGHQGNHKC | 44 | 4629 |
Significance of Conserved N-Terminal Sequences and Disulfide Bond Linkages
The structure of Class IIa bacteriocins is characterized by a hydrophilic and charged N-terminal region that is highly conserved and a more variable hydrophobic or amphiphilic C-terminal domain mdpi.com. The conserved N-terminal region contains the YGNGV motif, often referred to as the pediocin box, which is critical for the bacteriocin's activity mdpi.comacs.org. This region is responsible for recognizing and binding to the target cell membrane.
A key structural feature of piscicolin-126 and other Class IIa bacteriocins is the presence of disulfide bonds formed between cysteine residues nih.govmdpi.comresearchgate.net. Piscicolin-126 contains one intrapeptide disulfide bond nih.govresearchgate.net. N-terminal amino acid sequencing identified pyridethylated cysteinyl residues at positions 9 and 14, indicating the location of this disulfide bridge researchgate.netasm.org. This disulfide bond is crucial for stabilizing the three-dimensional structure of the N-terminal domain, which adopts a β-sheet-like conformation nih.gov. This structural integrity is essential for the peptide's stability and biological function, as it maintains the correct conformation for interaction with target cell membranes monash.edulsuhsc.edu. While piscicolin-126 has one disulfide bond, other related bacteriocins like pediocin PA-1 possess two such linkages nih.govresearchgate.net.
Molecular Biology and Genetic Determinants of Bacteriocin Piscicolin 126
Genetic Locus Organization and Operonic Structures
The genetic determinants for piscicolin-126 production are chromosomally located within a dedicated gene cluster. In the well-studied producer strain Carnobacterium maltaromaticum UAL26, this cluster comprises seven distinct genes organized into two separate, divergently transcribed operons. researchgate.net This operonic arrangement allows for coordinated regulation of the structural and functional genes required for bacteriocin (B1578144) production and immunity.
The first operon consists of the structural gene, pisA, which encodes the bacteriocin precursor, and the immunity gene, pisI, which protects the producer cell from its own antimicrobial peptide. researchgate.net The second, more complex operon houses the regulatory and transport machinery. It includes genes for the induction peptide (pisN), a histidine kinase (pisK), a response regulator (pisR), an ABC transporter (pisT), and a transport accessory protein (pisE). researchgate.net This organization, with distinct units for production/immunity and regulation/secretion, is a common feature in the biosynthesis of class IIa bacteriocins. researchgate.net Genomic analyses of other producer strains, such as C. maltaromaticum JG126 and CM22, reveal a similar genetic locus, underscoring a conserved architecture for piscicolin-126 synthesis. researchgate.net
Identification and Role of Key Genes
The piscicolin-126 gene cluster contains several key genes, each with a specific role in the bacteriocin's lifecycle, from synthesis to self-protection.
| Gene | Encoded Protein | Function |
| pisA | Piscicolin-126 Precursor (Pre-piscicolin-126) | The structural gene that is translated into the inactive prepeptide form of the bacteriocin. researchgate.net |
| pisI | PisI Immunity Protein | A dedicated protein that confers specific immunity to the producer strain, preventing self-inhibition by the mature bacteriocin. researchgate.net |
| pisT | PisT ABC Transporter | An ATP-binding cassette (ABC) transporter protein that forms the core of the secretion machinery, responsible for the translocation of the pre-bacteriocin across the cell membrane. researchgate.netnih.gov |
| pisE | PisE Transport Accessory Protein | Works in conjunction with PisT to facilitate the efficient export of piscicolin-126. Mutations in this gene can lead to temperature-sensitive production phenotypes. researchgate.netnih.gov |
| pisK | PisK Histidine Kinase | A membrane-bound sensor protein that detects the extracellular concentration of the inducer peptide (PisN). It is the sensor component of a two-component regulatory system. researchgate.net |
| pisR | PisR Response Regulator | The cognate response regulator to PisK. Upon activation by PisK, it modulates the transcription of the piscicolin-126 operons. researchgate.net |
| pisN | PisN Induction Peptide | A small peptide pheromone, also known as an autoinducer peptide (AIP), that acts as the signaling molecule in the quorum-sensing regulatory circuit. researchgate.netnih.gov |
This table summarizes the primary genes within the piscicolin-126 biosynthetic gene cluster and their identified functions.
Biosynthesis Pathway and Post-Translational Processing
Piscicolin-126 is synthesized ribosomally as an inactive precursor peptide, known as a prepeptide. This prepeptide consists of two domains: an N-terminal leader sequence and a C-terminal propeptide domain, which will become the mature bacteriocin. nih.gov
The biosynthesis process is as follows:
Translation : The pisA gene is transcribed and translated into the pre-piscicolin-126 peptide.
Export and Processing : The prepeptide is recognized by the dedicated ABC transporter complex, composed of PisT and its accessory protein PisE. researchgate.net During the translocation process across the cytoplasmic membrane, the leader peptide is proteolytically cleaved off. This cleavage event activates the bacteriocin.
Disulfide Bond Formation : Mature piscicolin-126 contains a single intramolecular disulfide bond, which is crucial for its structure and activity. nih.gov This bond forms between two cysteine residues in the peptide chain.
This pathway, which involves ribosomal synthesis followed by enzymatic processing during export, is characteristic of class II bacteriocins. nih.gov
Regulatory Mechanisms of Gene Expression
The production of piscicolin-126 is not constitutive but is instead meticulously regulated by the cell in response to its own population density and environmental cues.
The primary mode of regulation for piscicolin-126 expression is a quorum-sensing (QS) system. researchgate.net This cell-to-cell communication mechanism allows the bacterial population to coordinate gene expression based on cell density.
The piscicolin-126 QS system is a classic example of a three-component regulatory network:
Inducer Peptide (AIP) : The pisN gene encodes the autoinducer peptide. researchgate.netnih.gov This peptide is secreted out of the cell.
Sensor Histidine Kinase (HK) : As the cell population grows, the extracellular concentration of the PisN peptide increases. This AIP is detected by the membrane-bound sensor, PisK. researchgate.net
Response Regulator (RR) : Upon binding the AIP, PisK autophosphorylates and subsequently transfers the phosphate (B84403) group to its cognate response regulator, PisR. researchgate.net The phosphorylated PisR then acts as a transcriptional activator, binding to promoter regions within the piscicolin-126 gene cluster and upregulating the expression of the bacteriocin structural gene (pisA) and the other genes in the operons.
This auto-regulatory loop ensures that piscicolin-126 is produced only when the cell population reaches a critical density, maximizing its effectiveness against competing bacteria.
Environmental factors, particularly temperature, can have a profound impact on piscicolin-126 gene expression and production, with different strains exhibiting distinct responses.
A notable example is the difference between C. maltaromaticum strains UAL26 and JG126. mdpi.com
C. maltaromaticum JG126 : Produces piscicolin-126 consistently across a range of growth temperatures. nih.govmdpi.com
C. maltaromaticum UAL26 : Exhibits temperature-dependent production. Bacteriocin activity is readily detected at temperatures below 19°C, but production is significantly downregulated at higher temperatures, such as 25°C. nih.govmdpi.com At 25°C, piscicolin-126 mRNA is not detected. nih.gov
This temperature sensitivity in UAL26 has been traced to a single nucleotide deletion in the transport accessory gene, pisE. This frameshift mutation results in a truncated, and likely conformationally altered, PisE protein. nih.govnih.gov It is hypothesized that at higher temperatures, changes in membrane fluidity combined with the truncated PisE protein impair the function of the transport machinery, specifically its ability to secrete the autoinducer peptide, thus preventing the initiation of the quorum-sensing cascade. nih.gov
Interestingly, the temperature-dependent production in UAL26 can be overcome. At 15°C, production can be induced with a very low concentration (10⁻¹⁰ M) of externally added synthetic PisN peptide. nih.gov However, inducing production at 25°C requires a much higher concentration (10⁻⁷ M) of the inducer peptide, highlighting the system's inefficiency at elevated temperatures. nih.gov
| Strain | Key Genetic Feature | Production at <19°C | Production at 25°C | Reference |
| C. maltaromaticum JG126 | Full-length pisE gene | Yes | Yes | nih.govmdpi.com |
| C. maltaromaticum UAL26 | Truncated pisE gene due to frameshift | Yes | No (or significantly reduced) | nih.govnih.gov |
This table compares the temperature-dependent production phenotypes of two C. maltaromaticum strains linked to variations in the pisE gene.
Heterologous Expression Systems for Recombinant Production
The complex native regulation of bacteriocin production can lead to inconsistent yields, prompting research into heterologous expression systems for more reliable and large-scale production. researchgate.net The goal is to transfer the minimal genetic machinery required for bacteriocin synthesis into a host that is easier to grow and manipulate.
Several platforms have been explored for the recombinant production of class IIa bacteriocins like piscicolin-126:
Escherichia coli : As a workhorse for recombinant protein production, E. coli is a common choice. However, expressing bacteriocins can be challenging due to potential toxicity to the host and the need to co-express immunity and sometimes specialized transport proteins. nih.gov
Lactic Acid Bacteria (LAB) : Using other LAB species as hosts is an attractive option as they are generally recognized as safe (GRAS) and often possess compatible cellular machinery for bacteriocin processing and export.
Yeast : Yeast systems, such as Saccharomyces cerevisiae, offer robust platforms for protein expression and may be suitable for producing bacteriocins.
Novel expression systems have been developed specifically for the large-scale production and purification of recombinant class IIa bacteriocins, with piscicolin-126 being a target of such efforts. nih.gov These systems often involve optimizing codon usage, choosing appropriate promoters, and co-expressing the essential immunity protein to prevent host cell death. nih.gov
Mechanistic Insights into the Antimicrobial Activity of Bacteriocin Piscicolin 126
Cellular Target Interactions and Binding Specificity
Piscicolin-126, a class IIa bacteriocin (B1578144), exerts its antimicrobial action by targeting the cell membrane of susceptible Gram-positive bacteria. The initial interaction is a crucial step that determines the specificity of its activity. Like other well-characterized class IIa bacteriocins, piscicolin-126 is understood to utilize a receptor-mediated mechanism for its bactericidal effects. The primary receptor for many bacteriocins in this class is the mannose phosphotransferase system (PTS), a multi-protein complex involved in sugar transport across the bacterial membrane. dntb.gov.uanih.gov
The specificity of piscicolin-126 is attributed to its interaction with specific subunits of the mannose PTS, particularly the IIC and IID components. This binding is a two-step process. Initially, the C-terminal region of the bacteriocin electrostatically interacts with the negatively charged phospholipids (B1166683) of the bacterial membrane. This is followed by a more specific, high-affinity binding of the N-terminal region of piscicolin-126 to the mannose-PTS receptor. This interaction is thought to induce a conformational change in the bacteriocin, facilitating its insertion into the cell membrane.
Membrane Perturbation Dynamics
Following the initial binding to its cellular receptor, piscicolin-126 initiates a cascade of events that compromise the integrity of the bacterial cell membrane. This disruption is the core of its antimicrobial activity and is characterized by membrane permeabilization and the formation of pores.
Permeabilization of Cytoplasmic Membranes
The insertion of piscicolin-126 into the cytoplasmic membrane leads to a significant increase in its permeability. biorxiv.orgmdpi.com This permeabilization is a direct consequence of the bacteriocin's amphipathic nature, which allows it to interact with and disrupt the lipid bilayer. capes.gov.br The increased permeability allows for the uncontrolled passage of ions and small molecules across the membrane, disrupting the carefully maintained intracellular environment of the bacterium. pjoes.comfrontiersin.org
Pore Formation Characteristics
The permeabilization of the cytoplasmic membrane is facilitated by the formation of pores by piscicolin-126 molecules. mdpi.comresearchgate.net After binding to the mannose-PTS receptor, several piscicolin-126 monomers are thought to aggregate in the membrane to form a pore complex. The exact stoichiometry and structure of the piscicolin-126 pore have not been fully elucidated, but it is believed to be a toroidal or barrel-stave type pore. These pores are typically small in diameter, allowing for the passage of ions and other small molecules but not larger macromolecules. The formation of these pores is a concentration-dependent process, with higher concentrations of the bacteriocin leading to a greater number of pores and more rapid cell death. frontiersin.org
Physiological Effects on Sensitive Microorganisms
The formation of pores in the cytoplasmic membrane by piscicolin-126 has profound and detrimental effects on the physiology of sensitive microorganisms. These effects are a direct result of the loss of membrane integrity and the disruption of essential cellular processes. nih.gov
Dissipation of Membrane Potential and Proton Motive Force
One of the immediate consequences of pore formation is the dissipation of the cell's membrane potential and the proton motive force (PMF). capes.gov.brnih.gov The PMF is essential for numerous cellular functions, including ATP synthesis, active transport, and flagellar motility. The uncontrolled movement of ions, particularly protons, through the pores collapses the electrochemical gradient across the membrane, effectively short-circuiting these vital processes.
Efflux of Intracellular Ions and Metabolites (e.g., K+, ATP)
The pores formed by piscicolin-126 also lead to the leakage of essential intracellular components. researchgate.net This includes the efflux of potassium ions (K+), which are crucial for maintaining osmotic balance and the activity of various enzymes. researchgate.netresearchgate.net Furthermore, the dissipation of the PMF inhibits ATP synthesis, and the compromised membrane allows for the leakage of any remaining intracellular ATP. researchgate.net The loss of these critical ions and energy molecules ultimately leads to the cessation of metabolic activity and cell death.
Table of Research Findings on Piscicolin-126's Mechanism of Action
| Mechanism Aspect | Key Finding | Primary Consequence |
|---|---|---|
| Cellular Target | Binds to the mannose phosphotransferase system (PTS) on the cell membrane. | High specificity for target bacteria. |
| Membrane Permeabilization | Inserts into the cytoplasmic membrane, increasing its permeability. | Disruption of the cellular barrier function. |
| Pore Formation | Aggregates to form pores in the membrane. | Uncontrolled passage of ions and small molecules. |
| Physiological Effect | Dissipates the membrane potential and proton motive force. | Inhibition of ATP synthesis and active transport. |
| Physiological Effect | Causes efflux of intracellular K+ ions and ATP. | Loss of essential metabolites and energy, leading to cell death. |
Inhibition of Cellular Metabolic Processes
The antimicrobial efficacy of Piscicolin-126, a class IIa bacteriocin, is fundamentally linked to its ability to disrupt the integrity of the cytoplasmic membrane in susceptible bacteria. This disruption leads to a cascade of events that culminates in the comprehensive inhibition of cellular metabolic processes. The primary mechanism underpinning this metabolic shutdown is the dissipation of the proton motive force (PMF), a critical energy reserve for most bacteria.
The PMF is an electrochemical gradient generated by the pumping of protons across the cytoplasmic membrane during electron transport and ATP hydrolysis. This gradient is composed of two interconvertible components: the electrical membrane potential (Δψ) and the transmembrane pH gradient (ΔpH). The energy stored in this gradient is crucial for a variety of essential cellular functions, including ATP synthesis, active transport of nutrients, and maintenance of ion homeostasis.
Piscicolin-126 exerts its antimicrobial action by forming pores in the cell membrane of target organisms, such as Listeria monocytogenes. nih.gov This pore formation creates a channel through which protons and other ions can freely move, leading to the rapid collapse of the PMF. nih.gov The neutralization of this vital electrochemical gradient has profound and widespread consequences for cellular metabolism.
Impact on ATP Synthesis:
One of the most immediate and critical consequences of PMF dissipation is the cessation of ATP synthesis via oxidative phosphorylation. The FoF1-ATPase enzyme relies on the flow of protons down the electrochemical gradient to drive the phosphorylation of ADP to ATP. With the collapse of the PMF, this proton-driven ATP synthesis is effectively halted, depriving the cell of its primary energy currency. This energy crisis leads to the shutdown of numerous anabolic and catabolic pathways that are dependent on ATP.
Disruption of Nutrient Uptake:
Many essential nutrients, including amino acids and sugars, are transported into the bacterial cell against a concentration gradient. This process, known as active transport, is directly or indirectly powered by the PMF. The dissipation of the PMF by Piscicolin-126 cripples these transport systems, preventing the cell from acquiring the necessary building blocks and energy sources for growth and maintenance. This nutrient starvation further exacerbates the metabolic collapse initiated by the energy deficit.
Leakage of Intracellular Metabolites:
The following table summarizes the key metabolic consequences resulting from the dissipation of the proton motive force by Piscicolin-126.
| Metabolic Process Affected | Mechanism of Inhibition | Consequence for the Cell |
| ATP Synthesis | Collapse of the proton gradient prevents the FoF1-ATPase from generating ATP. | Severe energy deficit, leading to the cessation of energy-dependent cellular activities. |
| Nutrient Transport | Disruption of PMF-dependent active transport systems. | Inability to import essential nutrients, resulting in starvation. |
| Ion Homeostasis | Uncontrolled efflux and influx of ions through membrane pores. | Disruption of cellular osmotic balance and enzymatic functions. |
| Retention of Metabolites | Leakage of small molecules and ions from the cytoplasm. | Loss of essential building blocks and cofactors, leading to metabolic chaos. |
In essence, the inhibition of cellular metabolic processes by Piscicolin-126 is not a result of direct interaction with specific metabolic enzymes. Instead, it is a secondary but fatal consequence of the bacteriocin's primary action on the cell membrane. By dissipating the proton motive force, Piscicolin-126 effectively disconnects the cell's power supply, leading to a complete and irreversible shutdown of its metabolic machinery.
Antimicrobial Spectrum and Efficacy Studies of Bacteriocin Piscicolin 126
Efficacy Against Gram-Positive Bacterial Pathogens, Particularly Listeria monocytogenes
Piscicolin-126 exhibits potent inhibitory activity against a range of Gram-positive bacteria. asm.orgnih.gov Its efficacy is particularly pronounced against Listeria monocytogenes, a significant foodborne pathogen. asm.orgnih.govnih.govnih.gov Research has shown that piscicolin-126 can effectively inhibit the growth of several Listeria species, including L. monocytogenes, L. grayi, L. innocua, L. ivanovii, and L. seeligeri. asm.org
In addition to its anti-listerial properties, piscicolin-126 has demonstrated inhibitory effects against other Gram-positive bacteria such as Brochothrix thermosphacta, Enterococcus faecalis, Enterococcus faecium, Lactobacillus curvatus, Lactobacillus sake, Leuconostoc dextranicus, Leuconostoc mesenteroides subsp. cremoris, Pediococcus pentosaceus, and Streptococcus thermophilus. asm.org The minimum inhibitory concentration (MIC) of purified piscicolin-126 against L. monocytogenes has been determined to be 1.25 µg/mL. oup.comoup.com
The bactericidal activity of piscicolin-126 is influenced by environmental conditions. It maintains stability and activity at elevated temperatures when at a low pH; however, its effectiveness is diminished at high pH levels, particularly in combination with high temperatures. asm.orgnih.govnih.gov The antibacterial action of piscicolin-126 is susceptible to various proteolytic enzymes, including α-chymotrypsin, β-chymotrypsin, protease type I, protease type XIV, protease type XXIII, and trypsin, which can inactivate its antimicrobial properties. asm.org Conversely, its activity is not affected by catalase, lipase, or lysozyme. asm.orgnih.govnih.gov
Table 1: Inhibitory Spectrum of Piscicolin-126 Against Gram-Positive Bacteria
| Bacterial Species | Susceptibility |
|---|---|
| Brochothrix thermosphacta | Susceptible |
| Enterococcus faecalis | Susceptible |
| Enterococcus faecium | Susceptible |
| Lactobacillus curvatus | Susceptible |
| Lactobacillus sake | Susceptible |
| Leuconostoc dextranicus | Susceptible |
| Leuconostoc mesenteroides subsp. cremoris | Susceptible |
| Listeria grayi | Susceptible |
| Listeria innocua | Susceptible |
| Listeria ivanovii | Susceptible |
| Listeria monocytogenes | Susceptible |
| Listeria seeligeri | Susceptible |
| Pediococcus pentosaceus | Susceptible |
| Streptococcus thermophilus | Susceptible |
Comparative Analysis of Inhibitory Activity Against Diverse Microbial Strains
In contrast to its potent effect on Gram-positive bacteria, piscicolin-126 demonstrates a narrow inhibitory spectrum, with a notable lack of activity against Gram-negative bacteria and yeasts. asm.orgnih.govnih.gov Studies have shown that a range of Gram-negative bacteria are not inhibited by piscicolin-126. asm.org These include Aeromonas hydrophila, Enterobacter aerogenes, Escherichia coli, Proteus vulgaris, Pseudomonas aeruginosa, Pseudomonas fluorescens, Salmonella salford, Salmonella typhimurium, and Serratia marcescens. asm.org
Similarly, yeasts such as Debaryomyces hansei and Saccharomyces cerevisiae are not affected by the presence of piscicolin-126. asm.org This selective activity is a characteristic feature of this bacteriocin (B1578144), highlighting its specific mode of action which is effective against certain Gram-positive bacteria but not others, and ineffective against Gram-negative bacteria and fungi. Some Gram-positive bacteria, such as certain strains of Lactococcus lactis, also show insensitivity to piscicolin-126. asm.org
Table 2: Comparative Inhibitory Activity of Piscicolin-126
| Microbial Group | Representative Strains | Inhibitory Effect |
|---|---|---|
| Gram-Positive Bacteria | Listeria monocytogenes, Enterococcus faecalis | Yes |
| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | No |
| Yeasts | Saccharomyces cerevisiae, Debaryomyces hansenii | No |
Assessment of Antagonistic Activity in Complex Microbial Environments
The efficacy of piscicolin-126 has been evaluated in complex food matrices, demonstrating its potential as a biopreservative. In a devilled ham paste food system, the addition of piscicolin-126 was shown to inhibit the growth of Listeria monocytogenes for at least 14 days. asm.orgnih.govnih.gov
Further studies in dairy products have explored its application in milk and Camembert cheese. nih.gov When added to milk inoculated with L. monocytogenes, piscicolin-126 effectively inhibited the growth of the pathogen for over 20 days at lower challenge levels. nih.gov At higher inoculation levels of L. monocytogenes, an initial reduction in viable counts by 4-5 log units was observed, although regrowth occurred within 24 hours. nih.gov In the production of Camembert cheese, the inclusion of piscicolin-126 resulted in a 3-4 log unit lower viable count of L. monocytogenes compared to control cheeses. nih.gov However, the recovery of L. monocytogenes was observed during the ripening process, which was attributed to the inactivation of piscicolin-126 by proteolytic enzymes from the cheese starter bacteria and mold, as well as the emergence of resistant isolates. nih.gov
In Vivo Efficacy in Animal Models of Bacterial Infection
The antimicrobial activity of piscicolin-126 has been demonstrated to be retained in vivo. oup.comoup.comnih.gov In a mouse model of listeriosis, where mice were intravenously challenged with Listeria monocytogenes, treatment with purified piscicolin-126 was investigated. oup.comnih.gov
The study found that when administered during the early stages of infection, piscicolin-126 significantly reduced the bacterial load of L. monocytogenes in the liver and spleen of the infected mice. oup.comoup.com This reduction in bacterial colonization was also associated with a decrease in the clinical signs of the disease. oup.comoup.com These findings represent the first report of a Class IIA bacteriocin exhibiting in vivo antimicrobial activity against a systemic bacterial infection. oup.com This suggests the potential for this class of molecules in controlling such infections. oup.com
Methodologies for the Isolation, Purification, and Activity Assessment of Bacteriocin Piscicolin 126
Extraction and Concentration Techniques from Culture Supernatants (e.g., Ammonium (B1175870) Sulfate (B86663) Precipitation)
The initial step in isolating piscicolin-126 involves separating the bacteriocin (B1578144) from the culture supernatant of the producing bacterium, Carnobacterium piscicola JG126. researchgate.net A widely used and effective method for this is ammonium sulfate precipitation. researchgate.netthermofisher.com This technique is based on the principle that high salt concentrations can decrease the solubility of proteins, causing them to precipitate out of solution. thermofisher.com
The process typically begins with the centrifugation of the bacterial culture to remove the cells, yielding a cell-free supernatant containing the secreted piscicolin-126. nih.gov Solid ammonium sulfate is then gradually added to this supernatant while stirring gently to achieve a specific saturation level. For piscicolin-126, fractionation with ammonium sulfate is a key step to concentrate the protein from the large volume of the culture medium. researchgate.netasm.org The precipitated protein, which includes the bacteriocin, is then collected by another round of centrifugation. thermofisher.com This pellet, containing the concentrated piscicolin-126, is then redissolved in a small volume of a suitable buffer, such as 50 mM potassium phosphate (B84403) buffer (pH 5.8), preparing it for the subsequent purification steps. asm.org
Table 1: Overview of Ammonium Sulfate Precipitation for Piscicolin-126
| Step | Purpose | Key Reagents/Conditions |
|---|---|---|
| Cell Removal | To obtain cell-free supernatant | Centrifugation |
| Precipitation | To concentrate the bacteriocin | Gradual addition of solid Ammonium Sulfate ((NH₄)₂SO₄) |
| Incubation | To allow for complete protein precipitation | Gentle stirring at 4°C |
| Collection | To harvest the precipitated protein | Centrifugation (e.g., 20,000 x g for 10 min at 4°C) asm.org |
| Resolubilization | To prepare the sample for purification | Appropriate buffer (e.g., 50 mM potassium phosphate buffer, pH 5.8) asm.org |
Bioactivity Assay Methods (e.g., Agar (B569324) Diffusion Assays, Critical Dilution Method, Turbidimetric Assays)
Throughout the extraction and purification process, it is essential to monitor the presence and activity of piscicolin-126. This is achieved through various bioactivity assays that measure the antimicrobial efficacy of the fractions collected at each step.
Critical Dilution Method: A frequently used quantitative assay is the critical dilution method. researchgate.netasm.org This involves preparing serial twofold dilutions of the samples containing piscicolin-126. A small volume of each dilution is then spotted onto the surface of an agar plate that has been seeded with a lawn of a sensitive indicator microorganism, such as Listeria monocytogenes. researchgate.net After incubation, the plates are examined for zones of growth inhibition around the spots. The bacteriocin activity, expressed in arbitrary units per milliliter (AU/mL), is defined as the reciprocal of the highest dilution that still produces a definite zone of inhibition. researchgate.net
Agar Diffusion Assays: Agar diffusion assays, such as the agar well diffusion method or the disk diffusion method, are also widely used for detecting and quantifying antimicrobial activity. In the agar well diffusion method, wells are punched into an agar plate seeded with an indicator strain, and the test samples are placed into these wells. The bacteriocin diffuses from the well into the agar, and if it is active against the indicator strain, a clear zone of inhibition will be observed around the well after incubation. The diameter of this inhibition zone is proportional to the concentration and activity of the bacteriocin. frontiersin.org
While not specifically detailed for piscicolin-126, turbidimetric assays represent another approach. These assays measure the inhibition of bacterial growth in a liquid culture by monitoring the turbidity (optical density) of the culture over time. The presence of an active bacteriocin would result in a lower rate of increase in turbidity compared to a control culture.
Table 3: Common Bioactivity Assays for Bacteriocins
| Assay Method | Principle | Measurement |
|---|---|---|
| Critical Dilution Method | Determination of the highest dilution causing growth inhibition researchgate.net | Arbitrary Units per milliliter (AU/mL) |
| Agar Well Diffusion | Diffusion of the antimicrobial agent through agar, inhibiting microbial growth | Diameter of the inhibition zone (mm) |
| Disk Diffusion | Diffusion of an antimicrobial agent from a saturated paper disk | Diameter of the inhibition zone (mm) |
Bacterial Resistance Mechanisms and Producer Immunity to Bacteriocin Piscicolin 126
Intrinsic Resistance Mechanisms in Non-Target Microorganisms
Piscicolin-126, a class IIa bacteriocin (B1578144), exhibits a specific spectrum of activity, primarily targeting certain Gram-positive bacteria, with notable efficacy against the foodborne pathogen Listeria monocytogenes. nih.gov However, many microorganisms are intrinsically resistant to its action. This inherent resistance is not due to a specific resistance gene but is a consequence of the fundamental structural and physiological characteristics of the microorganisms.
Gram-negative bacteria and yeasts, for instance, are generally not susceptible to piscicolin-126. nih.gov The primary intrinsic resistance mechanism in Gram-negative bacteria is the presence of their outer membrane. This outer membrane acts as a permeability barrier, preventing the bacteriocin from reaching its target site, the cytoplasmic membrane. The lipopolysaccharide (LPS) layer of the outer membrane effectively repels the positively charged bacteriocin, hindering its ability to interact with and disrupt the cell's integrity.
The table below summarizes the intrinsic resistance of different microbial groups to piscicolin-126.
| Microbial Group | Susceptibility to Piscicolin-126 | Primary Intrinsic Resistance Mechanism |
| Gram-positive bacteria | Susceptible (especially Listeria monocytogenes) | - |
| Gram-negative bacteria | Not susceptible | Outer membrane acts as a permeability barrier. |
| Yeasts | Not susceptible | Cell wall composition and membrane structure. |
Producer Self-Protection Mechanisms and Immunity Proteins
Bacteria that produce bacteriocins have evolved sophisticated mechanisms to avoid self-intoxication. The producer of piscicolin-126, Carnobacterium maltaromaticum (previously identified in strains like Carnobacterium piscicola JG126), possesses a specific immunity protein, PisI. researchgate.net This immunity is a critical component for the survival of the producing organism.
The gene encoding the immunity protein, pisI, is located within the same operon as the structural gene for piscicolin-126 (pisA). researchgate.netnih.gov This co-localization ensures that the immunity protein is synthesized whenever the bacteriocin is produced. PisI is a cytosolic protein, approximately 98 amino acids in length, that folds into a distinct globular structure characterized by an antiparallel four-helix bundle. researchgate.netnih.gov
The mechanism of immunity conferred by PisI is not based on a direct interaction with the piscicolin-126 peptide in the extracellular environment or within the membrane. researchgate.net Instead, it is believed to be a receptor-mediated process. The immunity protein likely interacts with a membrane-bound component, possibly the bacteriocin's receptor or pore-forming complex, from the cytosolic side to prevent the lethal action of piscicolin-126. nih.govmdpi.com This interaction effectively neutralizes the bacteriocin's pore-forming activity, thus protecting the producer cell.
The piscicolin-126 operon in C. maltaromaticum UAL26, for example, includes not only the structural and immunity genes but also genes for an ABC transporter and regulatory proteins, which are all involved in the production and secretion of the bacteriocin and the self-protection of the cell. nih.gov
| Component | Gene | Function |
| Piscicolin-126 | pisA | Structural gene for the bacteriocin. |
| Immunity Protein | pisI | Confers self-protection to the producer organism. |
| Induction Peptide | pisN | Involved in the regulation of bacteriocin production. |
| Histidine Kinase | pisK | Part of the two-component regulatory system. |
| Response Regulator | pisR | Part of the two-component regulatory system. |
| ABC Transporter | pisT | Involved in the secretion of the bacteriocin. |
| Transport Accessory Protein | pisE | Assists in the transport process. |
Emergence and Characterization of Acquired Resistance in Sensitive Bacteria
While many bacteria are intrinsically resistant to piscicolin-126, initially sensitive strains can develop acquired resistance. This phenomenon has been observed in target organisms like Listeria monocytogenes, particularly in environments where the bacteriocin is applied as a food preservative. nih.gov
The emergence of piscicolin-126-resistant isolates of L. monocytogenes has been documented in food systems such as Camembert cheese during ripening. nih.gov In such environments, the continuous exposure to the bacteriocin can select for resistant mutants. While the specific molecular mechanisms of this acquired resistance are still an area of active research, it is hypothesized to involve modifications in the bacterial cell envelope that prevent the bacteriocin from reaching its target or alterations in the target molecule itself.
In studies investigating the use of piscicolin-126 to control L. monocytogenes in milk, it was observed that while the bacteriocin initially reduced the viable count of the pathogen by several log units, regrowth of Listeria could occur within 24 hours at higher challenge levels. nih.gov This recovery is attributed in part to the emergence of piscicolin-126-resistant isolates.
The development of acquired resistance underscores the importance of understanding the evolutionary dynamics between bacteriocins and their target bacteria. Further research into the genetic and biochemical basis of this resistance is necessary to devise strategies to mitigate its emergence and maintain the efficacy of piscicolin-126 as a biocontrol agent.
| Organism | Context of Acquired Resistance | Implication |
| Listeria monocytogenes | Food preservation (e.g., Camembert cheese) | Reduced efficacy of piscicolin-126 as a biopreservative over time. |
| Listeria monocytogenes | High challenge levels in milk | Potential for regrowth of the pathogen despite initial inhibition. |
Synergistic Antimicrobial Interactions Involving Bacteriocin Piscicolin 126
Combination with Other Antimicrobial Peptides and Compounds (e.g., Chitosan (B1678972), Nisin)
While the combination of various bacteriocins with other antimicrobial compounds is a strategy to improve food safety and clinical outcomes, specific research detailing the synergistic interactions between piscicolin-126 and other antimicrobial peptides like nisin or compounds such as chitosan is not extensively documented in the available scientific literature. The primary focus of many studies has been on the individual efficacy of piscicolin-126. oup.comnih.gov
However, the potential for synergy is demonstrated in studies involving membrane-permeabilizing agents. For instance, while bacteriocins from Gram-positive bacteria are often ineffective against Gram-negative bacteria due to their protective outer membrane, disruption of this membrane can render them susceptible. oup.com A study on bacteriocins from Carnobacterium maltaromaticum UAL307, which produces piscicolin-126 (referred to as PisA), investigated their activity against Gram-negative bacteria in combination with the chelating agent ethylenediaminetetraacetic acid (EDTA). The results showed that the combination of PisA and EDTA reduced the growth of Pseudomonas aeruginosa. oup.com This suggests that agents that disrupt the outer defenses of bacteria can enhance the efficacy of piscicolin-126, indicating a potential for synergistic interactions with other compounds that have similar mechanisms.
| Combination | Target Microorganism | Observed Effect |
| Piscicolin-126 (PisA) + EDTA | Pseudomonas aeruginosa | Reduction in bacterial growth. oup.com |
Note: This table reflects the limited available data on synergistic combinations involving piscicolin-126.
Synergistic Effects with Traditional Antimicrobial Agents
The combination of bacteriocins with traditional antibiotics is a promising strategy to combat antibiotic-resistant pathogens. nih.govfrontiersin.org This approach can restore the effectiveness of conventional antibiotics and reduce the development of resistance. However, specific research focused on the synergistic effects of combining piscicolin-126 with traditional antimicrobial agents or antibiotics has not been identified in the reviewed literature. Studies on other bacteriocins, such as nisin, have shown synergistic activity when combined with antibiotics like penicillin and chloramphenicol (B1208) against various pathogens. nih.govfrontiersin.org This highlights a potential area for future research to determine if piscicolin-126 could similarly enhance the activity of conventional antibiotics, particularly against resilient pathogens like Listeria monocytogenes.
Combined Application with Physical or Chemical Treatments (e.g., Heat, Organic Acids)
The stability of piscicolin-126 under various physical and chemical conditions is crucial for its application in food preservation, where it may be combined with treatments like pasteurization or acidic environments.
Research has shown that piscicolin-126 is notably heat-stable, particularly at acidic pH levels. Its bactericidal activity is not destroyed by exposure to elevated temperatures at low pH. nih.govasm.org For example, its antimicrobial activity remains stable when heated to 100°C at a pH range of 2 to 6, but activity is lost when high pH is combined with high temperature. asm.org This stability suggests that piscicolin-126 can be effectively used in combination with heat treatments like pasteurization in acidic food products without significant loss of function. asm.org
While organic acids are known for their antimicrobial properties and are often used in food preservation, specific studies detailing a synergistic antimicrobial effect when combined with piscicolin-126 are limited. The stability of piscicolin-126 in acidic conditions, however, implies its compatibility with organic acids as part of a multi-hurdle approach to food preservation.
| Treatment Condition | pH Level | Temperature | Effect on Piscicolin-126 Activity |
| Heat | 2.0 - 6.0 | 100°C | Activity is stable. asm.org |
| Heat | 9.0 - 10.0 | 100°C | Activity is lost. asm.org |
Research Applications and Biotechnological Potential of Bacteriocin Piscicolin 126
Role in Food Biopreservation Strategies
Piscicolin-126 has emerged as a promising natural alternative to chemical preservatives in the food industry. Its efficacy against a range of foodborne pathogens, particularly Gram-positive bacteria, makes it a valuable tool in enhancing food safety and extending the shelf-life of various products.
Control of Foodborne Pathogens in Meat and Dairy Products
Piscicolin-126 has demonstrated significant potential in controlling the growth of key foodborne pathogens in meat and dairy products, most notably Listeria monocytogenes. This bacterium is a major concern in ready-to-eat food products due to its ability to grow at refrigeration temperatures.
In meat products, the application of piscicolin-126 has shown effective inhibition of L. monocytogenes. For instance, in a devilled ham paste, the addition of piscicolin-126 successfully inhibited the growth of this pathogen for at least 14 days. landsbokasafn.is Another study highlighted that piscicolin-126 produced by Carnobacterium piscicola JG126 was able to reduce L. monocytogenes to undetectable levels in ham.
The dairy sector has also seen promising applications of piscicolin-126. In milk, the addition of piscicolin-126 at concentrations between 512 and 2,048 AU/ml effectively inhibited the growth of L. monocytogenes for over 20 days when the initial contamination level was low. ausmt.ac.ir At higher contamination levels, a significant reduction of 4-5 log units in viable L. monocytogenes counts was observed immediately after the addition of the bacteriocin (B1578144). ausmt.ac.ir A notable study on Camembert cheese demonstrated that the inclusion of piscicolin-126 resulted in a 3-4 log unit lower viable count of L. monocytogenes compared to control cheeses without the bacteriocin. ausmt.ac.ir However, the study also noted a potential for recovery of the pathogen during ripening, attributed to inactivation of the bacteriocin by proteolytic enzymes and the emergence of resistant strains. ausmt.ac.ir
Interactive Data Table: Efficacy of Piscicolin-126 in Meat and Dairy Products
| Food Product | Target Pathogen | Piscicolin-126 Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Devilled Ham Paste | Listeria monocytogenes | Not specified | Inhibition of growth for at least 14 days. | landsbokasafn.is |
| Milk | Listeria monocytogenes | 512-2,048 AU/ml | Inhibition of growth for >20 days at low initial contamination. | ausmt.ac.ir |
| Milk | Listeria monocytogenes | Not specified | 4-5 log unit reduction at high initial contamination. | ausmt.ac.ir |
| Camembert Cheese | Listeria monocytogenes | Not specified | 3-4 log unit lower viable count compared to control. | ausmt.ac.ir |
Application in Fish and Seafood Products (e.g., Edible Coatings)
The application of piscicolin-126 and its variants extends to the preservation of fish and seafood, where spoilage and pathogenic bacteria are significant concerns. A particularly innovative approach is the incorporation of these bacteriocins into edible coatings, which provides a sustained antimicrobial effect on the surface of the product.
A recent study investigated the efficacy of a piscicolin-126-like bacteriocin, piscicolin CM22, produced by Carnobacterium maltaromaticum CM-22, in edible coatings for raw and smoked fish. The results were highly promising, with the edible coatings containing piscicolin CM22 reducing Listeria counts by up to 4 log CFU/g in raw and smoked fish samples. nih.govresearchgate.net This demonstrates the potential of piscicolin-based edible coatings to significantly enhance the safety of seafood products. The study also highlighted effective control of Listeria in smoked salmon for up to 15 days at refrigeration temperatures. nih.govresearchgate.net
The chitosan-based edible coating incorporating piscicolin CM22 was found to be particularly effective, achieving a drastic and significant reduction in bacterial counts on fresh tuna within three days. uit.no
Interactive Data Table: Efficacy of Piscicolin CM22 in Edible Coatings for Seafood
| Seafood Product | Coating Type | Target Microorganism | Observed Effect | Reference |
|---|---|---|---|---|
| Raw and Smoked Fish | Chitosan-based and Fish gelatin-based | Listeria spp. | Up to 4 log CFU/g reduction in bacterial counts. | nih.govresearchgate.net |
| Smoked Salmon | Chitosan-based and Fish gelatin-based | Listeria spp. | Effective control for up to 15 days at refrigeration temperature. | nih.govresearchgate.net |
| Fresh Tuna | Chitosan-based | Total bacteria | Significant reduction in bacterial counts within 3 days. | uit.no |
Potential in Aquaculture Health Management and Pathogen Control
The aquaculture industry is continually seeking sustainable methods to manage fish health and control pathogenic outbreaks, which can lead to significant economic losses. While the direct application of purified piscicolin-126 in aquaculture settings is not yet widely documented in scientific literature, the use of bacteriocin-producing Carnobacterium species as probiotics is a promising area of research.
Carnobacterium strains, known producers of piscicolin-126 and other bacteriocins, have been proposed as beneficial additions to aquaculture systems. researchgate.net These probiotic bacteria can potentially inhibit the growth of fish pathogens and enhance the immune response of the fish. The rationale is that these bacteria would produce antimicrobial compounds like piscicolin-126 in situ, providing a continuous protective effect.
However, based on the available research, there is a notable gap in studies detailing the specific efficacy of piscicolin-126 against key fish pathogens such as Flavobacterium psychrophilum, Yersinia ruckeri, Aeromonas salmonicida, and Vibrio anguillarum. Further research is required to isolate the direct effects of piscicolin-126 in controlling these specific pathogens and to determine optimal application strategies for aquaculture environments.
Broader Biotechnological Utility as a Model Antimicrobial Peptide
Beyond its direct applications in food preservation, piscicolin-126 serves as a valuable model for the study of class IIa bacteriocins, also known as pediocin-like bacteriocins. nih.gov This class of antimicrobial peptides is characterized by a conserved N-terminal sequence (YGNGV) and a potent anti-Listeria activity.
Piscicolin-126 is a small, heat-stable peptide with a molecular weight of approximately 4.4 kDa. fao.org Its structure includes a disulfide bond, which contributes to its stability. eurekaselect.com The mode of action of piscicolin-126, typical of class IIa bacteriocins, involves the disruption of the cell membrane of target bacteria. It has been shown to cause a rapid efflux of potassium ions (K+) from sensitive L. monocytogenes cells, indicating pore formation in the cell membrane. eurekaselect.com
The study of piscicolin-126 provides insights into the structure-function relationships of class IIa bacteriocins, which can aid in the design of novel antimicrobial agents with improved activity and specificity. Its genetic determinants, located on an operon, have also been a subject of research, particularly the regulation of its production, which can be influenced by environmental factors such as temperature. researchgate.netnih.gov The relative simplicity of its structure and its potent, specific antimicrobial activity make piscicolin-126 an excellent model for understanding the mechanisms of bacterial antagonism and for exploring new avenues in the development of antimicrobial technologies.
Future Research Trajectories and Contemporary Challenges
Advanced Production Optimization and Scalability for Industrial Application
A primary hurdle for the commercial use of bacteriocins is the development of cost-effective, large-scale production methods. Research into P126 production is advancing on two main fronts: optimizing fermentation of the natural producer strains and developing robust heterologous expression systems.
For the native producer, Carnobacterium maltaromaticum UAL26, studies have revealed that bacteriocin (B1578144) production is intricately regulated by environmental factors. Bacteriocin activity is readily detected in cultures grown at temperatures below 19°C, but not at 25°C. researchgate.net This temperature-dependent production can be modulated by the concentration of a chemically synthesized induction peptide (PisN). At 15°C, a PisN concentration of 10⁻¹⁰ M is sufficient to induce production, whereas at 25°C, a much higher concentration of 10⁻⁷ M is required. researchgate.net This suggests that optimizing fermentation conditions, such as temperature and inducer concentration, is a viable strategy for enhancing bacteriocin yield from the natural source.
However, heterologous (recombinant) expression offers a more controlled and potentially higher-yield alternative for industrial-scale production. scispace.com Escherichia coli has been a workhorse for this purpose. A significant breakthrough was the development of an expression system that produces P126 as a fusion protein with thioredoxin. nih.gov This approach protects the bacteriocin from proteases within the E. coli host. scispace.com After purification of the fusion protein, the active P126 is cleaved off using chemical agents like cyanogen (B1215507) bromide (CNBr). This novel expression system has successfully generated approximately 26 mg of purified, active P126 from a single liter of E. coli culture, a yield comparable to that of other recombinant Class IIa bacteriocins. nih.govcdnsciencepub.com Further optimization of high-cell-density E. coli cultures is being explored to boost these yields even more. scispace.com
| Production Method | Host Organism | Key Optimization Factor(s) | Reported Yield |
| Native Fermentation | Carnobacterium maltaromaticum UAL26 | Low temperature (<19°C); Induction peptide (PisN) concentration | Not specified |
| Recombinant Expression | Escherichia coli | Thioredoxin fusion protein system; Chemical cleavage (CNBr) | ~26 mg/L |
Exploration of Functional Modifications and Engineering for Enhanced Activity
While native P126 is effective, protein engineering offers the potential to create variants with enhanced stability, increased potency, or a broader spectrum of activity. semanticscholar.org Future research is increasingly focused on modifying the bacteriocin's structure to optimize its function, particularly its uptake and interaction with target cell membranes. oup.com
The creation of hybrid bacteriocins is one such avenue of exploration. The rationale is that combining domains from different bacteriocins could overcome resistance mechanisms or broaden the activity spectrum. biorxiv.org However, this approach is not without its challenges. Attempts to create fusion proteins by linking the C-terminus of P126 with an Intein-CBD protein resulted in an inactive hybrid, likely due to misfolding or instability within the heterologous host. biorxiv.org These results underscore the complexity of bacteriocin structure-function relationships and the need for more refined engineering strategies.
Site-directed mutagenesis, guided by a deeper understanding of genomics and proteomics, presents a more targeted approach. By altering specific amino acid residues, particularly in key functional domains, it may be possible to construct new families of designed peptides with tailored characteristics, such as improved stability in different food matrices or enhanced activity against specific pathogens. semanticscholar.orgresearchgate.net
Addressing Challenges in Microbial Resistance and Adaptation
The potential for pathogens to develop resistance is a critical challenge for any antimicrobial agent. While bacteriocins are often touted as a solution to conventional antibiotic resistance, bacteria can also adapt to them. Studies on Listeria monocytogenes have shown that high-level resistance to Class IIa bacteriocins can develop. scispace.com
The mechanisms of resistance are multifaceted and often involve modifications to the bacterial cell surface. Adaptations can include an increase in the net positive charge of the cell membrane and the lysinylation of membrane phospholipids (B1166683), which may hinder the initial binding of the cationic bacteriocin peptide. scispace.com A significant concern is the potential for cross-resistance, where resistance to one bacteriocin confers resistance to others. For instance, strains of L. monocytogenes have demonstrated resistance to nisin (a Class I bacteriocin), pediocin PA-1 (another Class IIa bacteriocin), and leuconocin S, highlighting the versatility of bacterial defense mechanisms. scispace.com This suggests that using bacteriocins in combination or in rotation may be necessary to mitigate the development of broadly resistant strains.
Interdisciplinary Research Integrating Proteomics, Genomics, and Structural Biology
A comprehensive understanding of P126 requires an integrated scientific approach. The fields of proteomics, genomics, and structural biology are pivotal in elucidating its function and paving the way for its effective application.
Initial research successfully used a combination of purification techniques, such as reversed-phase high-performance liquid chromatography (HPLC), and proteomic tools like mass spectrometry and Edman sequencing to determine the primary structure of P126. asm.orgasm.org This foundational work revealed it to be a 44-amino-acid peptide with a single intramolecular disulfide bond between cysteine residues. asm.org
Genomics plays a crucial role in identifying the genes responsible for P126 production and immunity in Carnobacterium. The sequence of the piscicolin 126 operon contains the structural gene (pisA) as well as genes encoding immunity proteins and transport machinery. researchgate.netnih.gov Comparing the operons from different producer strains, such as UAL26 and JG126, has revealed single nucleotide differences that may account for variations in regulation and production. researchgate.net This genetic information is indispensable for heterologous expression and protein engineering efforts. semanticscholar.orgnih.gov The integration of these disciplines provides a powerful toolkit for not only discovering and characterizing new bacteriocins but also for rationally designing next-generation antimicrobial peptides with improved industrial and therapeutic potential. biorxiv.orgresearchgate.net
Q & A
Q. What frameworks (e.g., PICOT) are suitable for structuring hypothesis-driven studies on piscicolin-126?
- Methodological Answer : Define PICOT elements:
- P opulation: L. monocytogenes-contaminated food products.
- I ntervention: Piscicolin-126 at 500 AU/g.
- C omparison: Nisin (1,000 IU/g).
- O utcome: Log CFU reduction after 7 days.
- T ime: 14-day storage.
Use this framework to align methods with objectives and streamline literature reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
